N-[(4-Methylphenyl)methyl]guanosine
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Overview
Description
The compound “9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-((4-methylbenzyl)amino)-1H-purin-6(9H)-one” is a complex organic molecule that belongs to the class of purine derivatives. These compounds are known for their significant biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tetrahydrofuran moiety: This step may involve glycosylation reactions where a sugar derivative is attached to the purine core.
Substitution with the 4-methylbenzyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The purine ring can be reduced under specific conditions to form dihydropurine derivatives.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The pathways involved can vary depending on the biological context and the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar core structure.
Theophylline: A methylxanthine derivative with related biological activities.
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the presence of the tetrahydrofuran moiety, which can impart distinct biological and chemical properties compared to other purine derivatives.
Properties
CAS No. |
79396-24-0 |
---|---|
Molecular Formula |
C18H21N5O5 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(4-methylphenyl)methylamino]-1H-purin-6-one |
InChI |
InChI=1S/C18H21N5O5/c1-9-2-4-10(5-3-9)6-19-18-21-15-12(16(27)22-18)20-8-23(15)17-14(26)13(25)11(7-24)28-17/h2-5,8,11,13-14,17,24-26H,6-7H2,1H3,(H2,19,21,22,27)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
SKABWWJSCRFGQR-LSCFUAHRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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